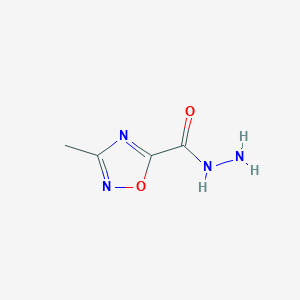

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide (MOC) is a small molecule that is widely used in chemical synthesis and scientific research. It is a versatile reagent that can be used to create a variety of compounds, as well as to study the effects of compounds on biological systems. MOC has a wide range of applications, from drug development to biochemical research.

Wissenschaftliche Forschungsanwendungen

Anti-Infective Agents

1,2,4-oxadiazoles, including 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential in the treatment of infectious diseases such as tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

Drug Discovery

The 1,2,4-oxadiazole heterocyclic ring, which is part of 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide, has unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .

3. Key Intermediates in Pharmaceutical Compounds Synthesis 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide can be used as a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant and deuterated fezolinetant .

Antimicrobial Activity

Hydrazide–hydrazones, which can be synthesized from 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide, have shown significant antimicrobial activity .

Hydrogen Bond Acceptors

Oxadiazoles, including 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property is useful in the design of drugs and other chemical entities .

Versatility in Drug Discovery

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide, has gained momentum due to their versatility in the arsenal of drug discovery . These compounds can act against resistant microorganisms, addressing the growing problem of antibiotic resistance .

Eigenschaften

IUPAC Name |

3-methyl-1,2,4-oxadiazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHWZTHKHVEAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethoxybenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2699454.png)

![1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2699455.png)

![3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699459.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)

![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)